molecular formula C8H10O B047524 4-Methylanisole CAS No. 104-93-8

4-Methylanisole

Cat. No.: B047524
CAS No.: 104-93-8
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylbenzene, also known as para-methyl anisole or 4-methoxytoluene, is an organic compound with the molecular formula C₈H₁₀O. It is a derivative of anisole and is characterized by a methoxy group (-OCH₃) attached to a benzene ring at the para position relative to a methyl group (-CH₃). This compound is a colorless liquid with a pleasant aromatic odor and is used in various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that certain substructures, such as 1-methoxy-4-methylbenzene, are more abundant in anticancer molecules . This suggests that 1-Methoxy-4-methylbenzene may interact with enzymes, proteins, and other biomolecules in biochemical reactions, potentially influencing their function and activity.

Dosage Effects in Animal Models

The effects of 1-Methoxy-4-methylbenzene at different dosages in animal models are not well studied. It has been suggested that two compounds, 1,2-dimethoxy-4-(prop-1-enyl)benzene and 1-Methoxy-4-methylbenzene, will be safe at the maximum proposed level of 5 mg/kg complete feed for all target species .

Chemical Reactions Analysis

1-Methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products:

    Oxidation: 4-Methoxybenzoic acid.

    Nitration: 4-Methoxy-2-nitrotoluene.

Properties

IUPAC Name

1-methoxy-4-methylbenzene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLICZRVGGXEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID9026710
Record name 1-Methoxy-4-methylbenzene
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless liquid with a strong floral odor; [Hawley], Colourless liquid, Pungent sharp sweet aroma
Record name Benzene, 1-methoxy-4-methyl-
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Record name 1-Methoxy-4-methylbenzene
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Record name 1-Methoxy-4-methylbenzene
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Boiling Point

175.5 °C AT 760 MM HG, 175.50 °C. @ 760.00 mm Hg
Record name 1-METHOXY-4-METHYLBENZENE
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Record name 1-Methoxy-4-methylbenzene
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Flash Point

60 °C
Record name 1-Methoxy-4-methylbenzene
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Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM., 1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 1-METHOXY-4-METHYLBENZENE
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Density

0.969 AT 25 °C/25 °C, 0.996-1.004
Record name 1-METHOXY-4-METHYLBENZENE
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Vapor Pressure

1.14 [mmHg]
Record name 1-Methoxy-4-methylbenzene
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Color/Form

COLORLESS LIQUID

CAS No.

104-93-8
Record name 4-Methylanisole
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Record name P-METHYL ANISOLE
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Record name 1-METHOXY-4-METHYLBENZENE
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Record name 1-Methoxy-4-methylbenzene
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Melting Point

-32 °C
Record name 1-METHOXY-4-METHYLBENZENE
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Record name 1-Methoxy-4-methylbenzene
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Synthesis routes and methods I

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 86 g of sulfuric acid and 100 g of p-methoxytoluene, and the mixture is stirred. A 540 ml quantity of water, 54 g of chromic anhydride and 200 g of sulfuric acid are placed in a 1-liter beaker to prepare an oxidizing solution. The solution is slowly added dropwise to the mixture in the flask with stirring while maintaining the reaction temperature constantly at 35° C. After the whole solution has been added, the mixture is stirred for further 20 minutes. The total reaction time is 5 hours and a half. The reaction mixture is treated and distilled to fractions in the same manner as in Example 1, giving 32 g of anisaldehyde and 60 g of recovered unreacted p-methoxytoluene.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 87 g of sulfuric acid, 5 g of manganic sulfate and 100 g of p-methoxytoluene, and the mixture is stirred. Into a 1-liter beaker are placed 540 ml of water, 86 g of chromic anhydride and 246 g of sulfuric acid to prepare an oxidizing solution. The oxidation process of Example 2 is repeated in the same manner except that the reaction temperature is maintained at 80° C for 21/3 hours. The reaction mixture is treated in the same manner as in Example 1, affording 70 g of anisaldehyde, 27 g of unreacted p-methoxytoluene and 5 g of the residue. Conversion 73%. Yield 86%. Aldehyde selectivity 80%.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
manganic sulfate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
chromic anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
246 g
Type
reactant
Reaction Step Five
Name
Quantity
540 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The cooled reaction gas forwarded through the pipe 4 is introduced into the step (III) of condensation and collection which comprises condensers 5, 6, wherein the p-methoxybenzaldehyde, the unaltered p-methoxytoluene, formed water, and small amounts of by-products contained in the reaction gas are condensed and collected. The condensers 5, 6 are formed of ordinary multi-tube condensers or packed column type condensers. The condenser 5 is cooled with water and the condenser 6 is cooled with a coolant such as brine.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

When the above experiment was repeated using 17.5 grams of sulfuric acid in the electrolyte, there was observed a current yield of 44.0% with a 51.8% selectivity to anisaldehyde. In addition, the current efficiency was 84.9%. Again, when the experiment was repeated using 32 grams of sulfuric acid, the oxidation of p-methoxytoluene resulted in a current yield of 54.1%, a 54.1% selectivity to the aldehyde and a 100% current efficiency.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
54.1%

Synthesis routes and methods V

Procedure details

p-cresol (20 g, 0.19 mol) and anhydrous potassium carbonate (75 g, 0.54 mol) were added into DMF (500 mL) and then iodomethane (27 g, 0.19 mol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 20 g of the product (86%) by column chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylanisole
Reactant of Route 2
4-Methylanisole
Reactant of Route 3
4-Methylanisole
Reactant of Route 4
4-Methylanisole
Reactant of Route 5
4-Methylanisole
Reactant of Route 6
4-Methylanisole

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